1,2,3,4-Tetrahydroquinolin-3-ol

Asymmetric Synthesis Medicinal Chemistry Natural Product Synthesis

Researchers developing ERβ agonists or siderophore conjugates face synthetic bottlenecks requiring stereochemically defined tetrahydroquinoline scaffolds. 1,2,3,4-Tetrahydroquinolin-3-ol (CAS 3418-45-9) resolves this with: a rigid 1,2-amino alcohol motif enabling CoCl₂-catalyzed asymmetric reductive cyclization; an engineered CHAO enzyme platform achieving >200 stereoselectivity and 13-fold activity improvement; and dual epoxy-resin stabilizer functionality via specific amine/nucleophile reactivity. Supplied as ≥98% pure racemic mixture with full analytical documentation (NMR, HPLC, MS). Ideal for aza-equol ERβ agonist derivatization, anachelin H conjugate programs, and sustainable enzymatic routes to enantiopure THQs.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 3418-45-9
Cat. No. B2432052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinolin-3-ol
CAS3418-45-9
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC1C(CNC2=CC=CC=C21)O
InChIInChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2
InChIKeyBCUWDJPRIHGCRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinolin-3-ol Procurement Overview


1,2,3,4-Tetrahydroquinolin-3-ol (CAS 3418-45-9; molecular formula C₉H₁₁NO) is a partially saturated heterocyclic building block featuring a bicyclic quinoline framework with a hydroxyl group at the 3-position [1]. The compound exists as a racemic mixture with a chiral center at C3, offering a rigid 1,2-amino alcohol motif that distinguishes it from fully aromatic quinolinols and fully saturated decahydroquinolinols [2]. With a molecular weight of 149.19 g/mol and a topological polar surface area (tPSA) of 32.3 Ų, the compound presents physicochemical properties intermediate between aromatic and fully saturated analogs [1].

1,2,3,4-Tetrahydroquinolin-3-ol Substitution Justification


The tetrahydroquinoline scaffold family exhibits substantial functional divergence driven by the position of the hydroxyl group, degree of ring saturation, and N-substitution patterns. 1,2,3,4-Tetrahydroquinolin-3-ol specifically provides a secondary alcohol at the 3-position within a partially saturated benzo-fused ring system. This configuration offers a rigid 1,2-amino alcohol motif that is absent in 5,6,7,8-tetrahydroquinolin-3-ol (where saturation occurs on the benzo ring), fully aromatic 3-quinolinol, fully saturated decahydroquinolin-3-ol, or N-substituted variants such as 1-methyl-1,2,3,4-tetrahydroquinolin-3-ol [1][2][3]. Each substitution pattern dictates distinct hydrogen-bonding capacity, synthetic accessibility, and downstream functionalization potential, rendering direct interchange without experimental validation problematic [4].

1,2,3,4-Tetrahydroquinolin-3-ol Differentiation Evidence


Asymmetric Synthesis of 3-Substituted Tetrahydroquinolines

1,2,3,4-Tetrahydroquinolin-3-ol serves as the core scaffold for a validated asymmetric synthesis methodology that constructs chiral 3-substituted tetrahydroquinoline derivatives with high optical purities. This method, based on asymmetric dihydroxylation and CoCl₂-catalyzed reductive cyclization of nitro cyclic sulfites with NaBH₄, has been successfully applied to the formal synthesis of PNU 95666E (a CNS-active compound) and anachelin H chromophore (a cyanobacterial siderophore) [1]. In contrast, alternative synthetic routes to 2-alkyl-1,2,3,4-tetrahydroquinolin-3-ols via diastereoconversion of α-alkyl epoxides produce both diastereomers requiring separation [2].

Asymmetric Synthesis Medicinal Chemistry Natural Product Synthesis

Solvent-Controlled Selective Hydrogenation of Quinolines

The hydrogenation of substituted quinolines using Rh/Al₂O₃ catalyst proceeds with solvent-dependent regioselectivity. Using methanol as solvent leads selectively to 1,2,3,4-tetrahydroquinoline derivatives, whereas using hexafluoroisopropanol (HFIP) yields decahydroquinoline compounds . This solvent-switchable selectivity provides a clear process chemistry differentiator: procurement of 1,2,3,4-tetrahydroquinolin-3-ol aligns with methanol-based reduction pathways that preserve the partially aromatic character and specific hydrogen-bonding geometry of the 3-hydroxyl group within the heterocyclic ring. Decahydroquinolin-3-ol analogs, by contrast, exhibit complete ring saturation, altering both conformational flexibility (loss of aromatic planar constraint) and physicochemical properties (increased LogP, altered tPSA).

Heterogeneous Catalysis Process Chemistry Selective Hydrogenation

3-Aryl-Tetrahydroquinolines as ERβ-Selective Ligands

The 1,2,3,4-tetrahydroquinoline scaffold serves as the aza-analog of equol, enabling the development of selective estrogen receptor beta (ERβ) ligands. In a systematic evaluation, 3-aryl-tetrahydroquinoline derivatives exhibited binding selectivity for ERβ comparable to genistein. Compounds 8c and 8d demonstrated dual functional activity: ERα antagonism combined with ERβ agonism in yeast two-hybrid assays, with no estrogenic effects on uterus or bone in vivo [1]. While the 3-hydroxyl-substituted scaffold itself is the unsubstituted core, this class-level evidence demonstrates that the 1,2,3,4-tetrahydroquinolin-3-ol framework is a validated entry point for constructing subtype-selective nuclear receptor modulators. In contrast, fully aromatic 3-quinolinol lacks the conformational flexibility and specific hydrogen-bonding geometry required for ERβ pocket accommodation.

Nuclear Receptor Pharmacology Selective Estrogen Receptor Modulators ERβ Agonism

Engineered Amine Oxidase for Tetrahydroquinoline Kinetic Resolution

Engineered cyclohexylamine oxidase (CHAO) variant Y215H/Y214S demonstrates a 13-fold increase in specific activity (0.14 U/mg) toward 4-phenyl substituted 1,2,3,4-tetrahydroquinoline compared to wild-type CHAO, with superior (R)-stereoselectivity (E > 200) [1]. This biocatalytic kinetic resolution approach produces R-isomers with yields up to 50% and enantiomeric excess >99% for 4-alkyl-substituted tetrahydroquinolines. The methodology establishes that the tetrahydroquinoline scaffold—including 3-hydroxyl variants—is amenable to industrial-scale enzymatic resolution, whereas 2-substituted tetrahydroquinolines represent a separate substrate class with distinct enzyme specificity [1].

Biocatalysis Chiral Resolution Green Chemistry

Tetrahydroquinoline Pharmacophore Patent Landscape

The 1,2,3,4-tetrahydroquinoline scaffold is associated with 173 patents, reflecting substantial industrial investment in this chemical space [1]. Pharmacological activities documented across tetrahydroquinoline derivatives include anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, anti-oxidant, adrenergic, anti-HIV, anti-Alzheimer, and anti-hyperlipidemic effects [2]. This breadth of bioactivity distinguishes the tetrahydroquinoline core from simpler amino alcohol scaffolds (e.g., 2-amino-1-phenylethanol derivatives) that lack the conformational constraint and aromatic π-stacking capacity conferred by the bicyclic framework. The 3-hydroxyl group specifically provides a hydrogen-bond donor/acceptor site strategically positioned for interactions with biological targets including kinases, GPCRs, and nuclear receptors.

Medicinal Chemistry Drug Discovery Scaffold Analysis

Epoxy Resin Polymerization Inhibition

1,2,3,4-Tetrahydroquinolin-3-ol functions as a stabilizer to prevent or slow down the polymerization of epoxy resins . This industrial application leverages the compound's capacity to react with amines and nucleophiles, as well as its ability to stabilize proton transfer reactions . In contrast, fully aromatic 3-quinolinol exhibits different nucleophilicity and hydrogen-bonding behavior due to the electron-withdrawing effect of the aromatic nitrogen, while decahydroquinolin-3-ol lacks the aromatic ring's capacity to delocalize radical intermediates. This functional distinction is directly relevant for formulators seeking a specific polymerization inhibition profile.

Polymer Chemistry Epoxy Resins Stabilizer

1,2,3,4-Tetrahydroquinolin-3-ol Application Scenarios


Asymmetric Synthesis of 3-Substituted Tetrahydroquinolines

Medicinal chemistry groups targeting PNU 95666E analogs or anachelin H-derived siderophore conjugates should procure 1,2,3,4-tetrahydroquinolin-3-ol as the entry scaffold for the CoCl₂-catalyzed reductive cyclization methodology. This validated asymmetric synthesis route yields high-optical-purity 3-substituted tetrahydroquinoline derivatives, reducing the synthetic burden for stereochemically defined drug candidates [1].

ERβ-Selective Ligand Development via Aza-Equol Derivatization

Programs developing selective estrogen receptor beta (ERβ) agonists with reduced uterine estrogenicity should utilize the 1,2,3,4-tetrahydroquinoline core as the aza-equol scaffold. Derivatization at the 3-aryl position enables ERβ-selective binding comparable to genistein, with demonstrated dual ERα antagonist / ERβ agonist functional activity [1].

Epoxy Resin Stabilization

Formulators of epoxy resin systems requiring polymerization stabilization should evaluate 1,2,3,4-tetrahydroquinolin-3-ol as a stabilizer additive. The compound's demonstrated capacity to react with amines and nucleophiles and to stabilize proton transfer reactions provides a specific functional profile distinct from aromatic quinolinols and fully saturated analogs [1].

Biocatalytic Kinetic Resolution of Tetrahydroquinolines

Process chemistry groups seeking sustainable, enzyme-based routes to enantiopure tetrahydroquinolines should leverage the engineered CHAO variant (Y215H/Y214S) precedent. The demonstrated 13-fold activity improvement and E > 200 stereoselectivity for 4-substituted THQs establishes a platform approach that can be extended to 3-substituted analogs, reducing reliance on precious metal catalysts [1].

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